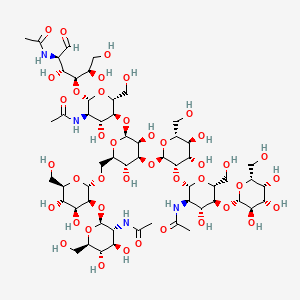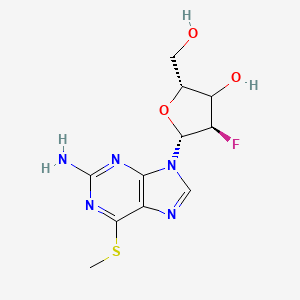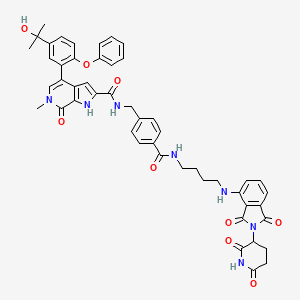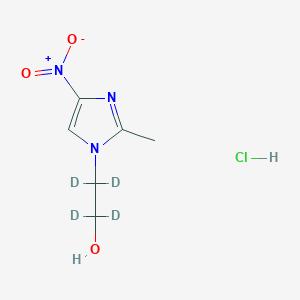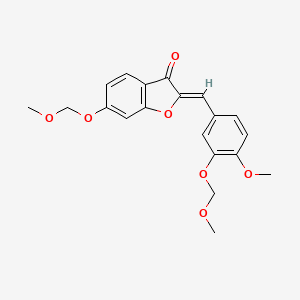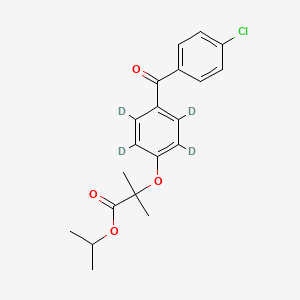
Fenofibrate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenofibrate-d4 is a deuterium-labeled derivative of fenofibrate, a fibric acid derivative used primarily as a lipid-lowering agent. Fenofibrate is a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of fenofibrate, providing valuable insights into its behavior in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fenofibrate-d4 involves the incorporation of deuterium atoms into the fenofibrate molecule. One common method is the hydrogen-deuterium exchange reaction, where fenofibrate is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms, resulting in this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as supercritical fluid-assisted spray-drying (SA-SD) are employed to achieve micronization of fenofibrate particles, enhancing their pharmacokinetic and pharmacodynamic properties .
化学反応の分析
Types of Reactions
Fenofibrate-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fenofibric acid-d4, which is the active metabolite.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Fenofibric acid-d4
Reduction: this compound
Substitution: Various halogenated derivatives of this compound
科学的研究の応用
Fenofibrate-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fenofibrate in biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug-Drug Interaction Studies: Used to investigate potential interactions between fenofibrate and other drugs.
Biomedical Research: Employed in studies related to lipid metabolism, cardiovascular diseases, and diabetes .
作用機序
Fenofibrate-d4, like fenofibrate, activates peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. This results in decreased levels of triglycerides, low-density lipoprotein cholesterol, and very-low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol. The activation of PPARα also influences glucose and amino acid homeostasis .
類似化合物との比較
Similar Compounds
Fenofibric Acid: The active metabolite of fenofibrate, used in similar therapeutic applications.
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Clofibrate: An older fibric acid derivative with similar mechanisms of action
Uniqueness of Fenofibrate-d4
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This labeling helps in distinguishing this compound from its non-deuterated counterparts in complex biological matrices, making it a valuable tool in research .
特性
CAS番号 |
1092484-57-5 |
|---|---|
分子式 |
C20H21ClO4 |
分子量 |
364.9 g/mol |
IUPAC名 |
propan-2-yl 2-[4-(4-chlorobenzoyl)-2,3,5,6-tetradeuteriophenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i7D,8D,11D,12D |
InChIキー |
YMTINGFKWWXKFG-CXRURWBMSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=C(C=C2)Cl)[2H])[2H])OC(C)(C)C(=O)OC(C)C)[2H] |
正規SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


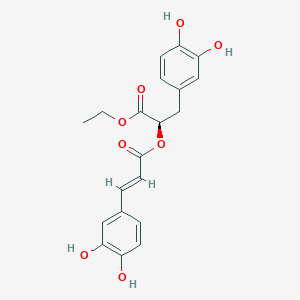
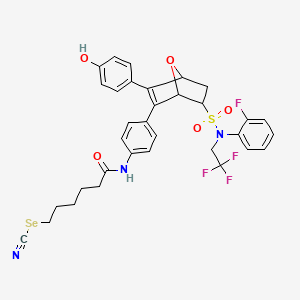
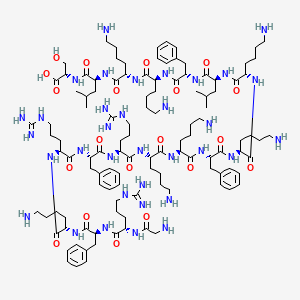
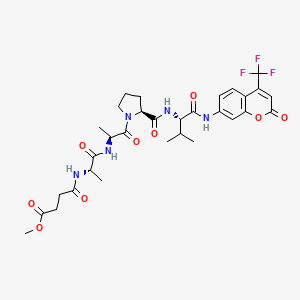

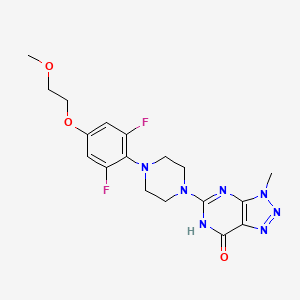
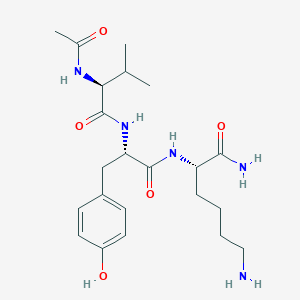
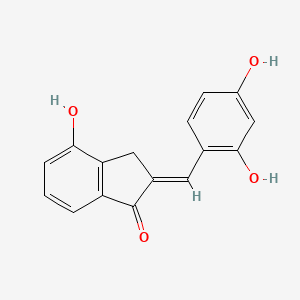
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)
